“1,2-Bis(bromomethyl)benzene” is a chemical compound with the molecular formula C8H8Br2 . It has a molecular weight of 263.96 . It appears as a white to light yellow crystal powder .
The molecular structure of “1,2-Bis(bromomethyl)benzene” can be represented by the InChI string: InChI=1S/C8H8Br2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
.
1,2-Bis(bromomethyl)-3-nitrobenzene is an organic compound with the molecular formula . This compound is a derivative of benzene, characterized by the presence of two bromomethyl groups at the 1 and 2 positions and a nitro group at the 3 position. The compound is known for its reactivity and potential applications in organic synthesis and research .
1,2-Bis(bromomethyl)-3-nitrobenzene falls under the classification of halogenated aromatic compounds. It is specifically categorized as a nitro compound due to the presence of the nitro group, which significantly influences its chemical behavior and reactivity.
The synthesis of 1,2-bis(bromomethyl)-3-nitrobenzene typically involves a multi-step process starting from commercially available precursors. A common method includes:
In an industrial context, large-scale production may utilize continuous flow reactors to enhance efficiency and yield. Reaction parameters such as temperature and pressure are meticulously regulated to optimize product formation. The final product is purified through recrystallization or distillation processes to achieve high purity levels .
The molecular structure of 1,2-bis(bromomethyl)-3-nitrobenzene features:
1,2-Bis(bromomethyl)-3-nitrobenzene exhibits high reactivity due to its functional groups. Key reactions include:
The reactivity patterns are influenced by both the electron-withdrawing nature of the nitro group and the leaving ability of the bromine atoms, making this compound a valuable intermediate in organic synthesis.
The mechanism of action for 1,2-bis(bromomethyl)-3-nitrobenzene involves:
Further characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) or mass spectrometry can be employed to confirm structural integrity and purity .
1,2-Bis(bromomethyl)-3-nitrobenzene has several scientific uses:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: